molecular formula C16H14N6O B11535735 2H-Tetrazole-2-acetic acid, 5-phenyl-, (phenylmethylene)hydrazide

2H-Tetrazole-2-acetic acid, 5-phenyl-, (phenylmethylene)hydrazide

Cat. No.: B11535735
M. Wt: 306.32 g/mol
InChI Key: YVZUJMIQBHOOAE-GZTJUZNOSA-N
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Description

2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, a phenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 5-phenyl-2H-1,2,3,4-tetrazole with phenylmethylideneacetohydrazide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The tetrazole ring and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with different functional groups, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(5-Phen

Properties

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H14N6O/c23-15(18-17-11-13-7-3-1-4-8-13)12-22-20-16(19-21-22)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,23)/b17-11+

InChI Key

YVZUJMIQBHOOAE-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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